molecular formula C22H25ClN4O3S B2425132 (Z)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride CAS No. 1322292-74-9

(Z)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride

Cat. No. B2425132
CAS RN: 1322292-74-9
M. Wt: 460.98
InChI Key: HLSOQJUDNKUHRV-ALUHPYBCSA-N
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Description

(Z)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride is a useful research compound. Its molecular formula is C22H25ClN4O3S and its molecular weight is 460.98. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Recognition of Hydrophilic Amino and N,N-Dimethylamino Compounds

  • This compound has been utilized in the recognition of hydrophilic amino and N,N-dimethylamino compounds, transferring them from aqueous solutions to organic media. However, it was found ineffective in recognizing certain hydrophilic compounds (Sawada et al., 2000).

Building Blocks in Heterocyclic Preparations

  • The compound serves as a building block in the synthesis of various heterocyclic compounds, such as pyrazoles and pyrazolopyridazines. Enaminones derived from similar compounds have shown biological activities like antitumor, antibacterial, and anticonvulsant properties (Gomha & Abdel‐Aziz, 2012).

Antioxidant Activity

  • Derivatives of this compound have demonstrated significant antioxidant activity. They inhibit the superoxide generation ability of mitochondria in both liver and tumor tissues in rats, indicating potential therapeutic applications (Kushnir et al., 2015).

Anti-inflammatory Activity

  • Related compounds have been synthesized with demonstrated anti-inflammatory activity. This suggests potential applications in the development of nonsteroidal anti-inflammatory drugs (Lynch et al., 2006).

Synthesis of Substituted Thiazolo-Benzimidazole Derivatives

  • The compound has been used in the synthesis of substituted thiazolo-benzimidazole derivatives, showcasing its versatility in organic synthesis and potential pharmaceutical applications (Abdou et al., 2016).

Cytotoxic Activity and Tubulin Polymerization Inhibition

  • Derivatives of this compound have shown cytotoxic activity against various human cancer cell lines and have been evaluated as tubulin polymerization inhibitors, indicating potential in cancer therapy (Kamal et al., 2014).

properties

IUPAC Name

(Z)-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S.ClH/c1-16-6-4-7-19-21(16)23-22(30-19)25(15-5-14-24(2)3)20(27)13-10-17-8-11-18(12-9-17)26(28)29;/h4,6-13H,5,14-15H2,1-3H3;1H/b13-10-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSOQJUDNKUHRV-ALUHPYBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)/C=C\C3=CC=C(C=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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